Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-3-methylisoindolin-1-one

Synthetic methodology Cross-coupling chemistry Medicinal chemistry building blocks

6-Bromo-3-methylisoindolin-1-one is a privileged isoindolinone scaffold for medicinal chemistry. The C6-bromo enables rapid diversification via Suzuki, Buchwald-Hartwig, or Sonogashira coupling, accelerating SAR exploration. Critically, the 6‑position substitution is a key determinant of target potency and selectivity in mGlu1 PAM and ERK1/2 inhibitor programs. Unlike 4‑, 5‑, or 7‑bromo regioisomers, this specific isomer provides predictable electronic and steric properties essential for reproducible cross‑coupling kinetics. Procuring this pre‑functionalized building block eliminates late‑stage bromination, reducing per‑compound synthesis time from 2‑3 days to ≤1 day in parallel synthesis workflows.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 1629018-50-3
Cat. No. B3323264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methylisoindolin-1-one
CAS1629018-50-3
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1C2=C(C=C(C=C2)Br)C(=O)N1
InChIInChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,1H3,(H,11,12)
InChIKeyJVCAVLWZRHPLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methylisoindolin-1-one (CAS 1629018-50-3): Chemical Profile and Structural Context for Procurement


6-Bromo-3-methylisoindolin-1-one (CAS 1629018-50-3, C₉H₈BrNO, MW 226.07) is a halogenated heterocyclic building block featuring a bromine atom at the 6-position and a methyl group at the 3-position of the isoindolin-1-one scaffold . This bicyclic lactam framework is recognized across medicinal chemistry programs as a privileged scaffold for drug discovery, with demonstrated utility in ERK1/2 kinase inhibitors [1], PARP inhibitors with CNS penetration properties [2], and mGlu receptor positive allosteric modulators where the isoindolinone core was identified as an "ideal replacement" to address plasma instability issues inherent to phthalimide-based analogs [3]. The compound serves primarily as a versatile synthetic intermediate for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) enabled by the C6-bromo handle, offering a defined vector for structural diversification in medicinal chemistry programs . Procurement relevance stems from its role as a pre-functionalized scaffold that circumvents late-stage bromination steps in parallel synthesis workflows.

Why 6-Bromo-3-methylisoindolin-1-one Cannot Be Arbitrarily Replaced by Other Halogenated Isoindolinones in SAR and Synthesis Workflows


Substitution of 6-bromo-3-methylisoindolin-1-one with alternative halogenated isoindolinone regioisomers or congeners introduces uncontrolled variables that compromise experimental reproducibility and structure-activity relationship (SAR) interpretation. The 6-position bromine versus 4-, 5-, or 7-bromo regioisomers presents distinct electronic effects (resonance vs. inductive contributions to the aromatic ring π-system) and steric accessibility that directly modulate cross-coupling reaction kinetics and regioselectivity . Within mGlu1 PAM lead optimization programs, systematic SAR evaluation of substitutions on the isoindolinone phenyl ring established that halogen position and identity are critical determinants of both target potency and selectivity [1]. Furthermore, comparative analyses of isoindolin-1-one versus isoquinolin-1(2H)-one derivatives in 5-HT₂C receptor modulation revealed that the core scaffold architecture itself—not merely halogenation pattern—dictates pharmacological behavior, with isoquinolinones demonstrating superior positive ago-allosteric modulator activity relative to isoindolinones despite shared substitution patterns [2]. Halogen exchange (Br→Cl, Br→F) alters both physicochemical properties (logP, aqueous solubility) and metabolic stability profiles in ways that cannot be reliably predicted without empirical validation. These scaffold-dependent and position-dependent effects render generic substitution a documented source of assay variability and synthetic irreproducibility, necessitating compound-specific procurement for validated protocols.

Quantitative Differentiation Evidence: 6-Bromo-3-methylisoindolin-1-one Procurement Decision Support


Cross-Coupling-Ready C6 Bromo Handle: Comparative Regioselectivity and Synthetic Accessibility

6-Bromo-3-methylisoindolin-1-one provides a pre-installed bromine atom at the C6 position of the isoindolinone scaffold, enabling direct participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation) without requiring late-stage halogenation steps that frequently suffer from poor regioselectivity and variable yields . In contrast, the non-halogenated analog 3-methylisoindolin-1-one (CAS 6091-76-5) lacks this functional handle, necessitating electrophilic aromatic substitution (EAS) or directed ortho-metalation protocols that introduce additional synthetic steps and position-selectivity challenges. Among brominated regioisomers, the 6-position bromine resides at a site with distinct electronic properties relative to 4-, 5-, or 7-bromo congeners—specifically, the para relationship to the lactam nitrogen influences resonance donation into the carbonyl system .

Synthetic methodology Cross-coupling chemistry Medicinal chemistry building blocks

Isoindolinone Scaffold Advantages Over Phthalimide Analogs: Plasma Stability Enhancement

While 6-bromo-3-methylisoindolin-1-one itself has not been directly assayed for plasma stability, its isoindolinone core scaffold has been systematically evaluated against phthalimide-based analogs in the context of mGlu1 PAM lead optimization [1]. In this program, phthalimide-containing compounds exhibited recurrent and variable in vitro plasma instability due to hydrolysis of the phthalimide moiety. Evaluation of multiple bioisosteric replacements identified isoindolinones as the "ideal replacement" that effectively addressed plasma instability while maintaining acceptable mGlu1 PAM potency, DMPK profile, CNS penetration, and mGluR selectivity [2]. The isoindolinone scaffold demonstrated reduced susceptibility to plasma esterase-mediated hydrolysis compared to the phthalimide core, a property that translates to improved in vivo tool compound utility.

DMPK optimization Plasma stability CNS drug discovery

Isoindolinone Core in ERK1/2 Kinase Inhibition: Nanomolar Potency Achievable with C6-Substituted Derivatives

A scaffold-hopping medicinal chemistry program targeting ERK1/2 kinase inhibitors generated a series of isoindolin-1-one derivatives, with the most potent compound (22a) demonstrating ERK2 IC₅₀ = 14.5 nM, along with sub-micromolar antiproliferative activity against KRAS and BRAF mutant cell lines (HCT-116 IC₅₀ = 0.31 μM) and oral bioavailability with acceptable pharmacokinetic profile in SD rats (F = 28.1%) [1]. Notably, several compounds in this series bearing substituents at the C6 position of the isoindolinone core—analogous to the bromine in 6-bromo-3-methylisoindolin-1-one—showed enhanced potency relative to unsubstituted or alternatively substituted analogs, though direct comparative SAR data for the 6-bromo-3-methyl congener are not published [2].

Kinase inhibition Oncology Scaffold-based drug design

Predicted Physicochemical Properties: Lipophilicity and Boiling Point Relative to Non-Halogenated Analog

Predicted physicochemical parameters for 6-bromo-3-methylisoindolin-1-one indicate a boiling point of 390.0±42.0 °C and density of 1.535±0.06 g/cm³ at 20 °C . These predicted values reflect the contribution of the bromine substituent (atomic radius: 114 pm) to both molecular weight (MW = 226.07 vs. 147.18 for non-brominated 3-methylisoindolin-1-one, CAS 6091-76-5) and intermolecular interactions. The 6-bromo substitution increases calculated logP relative to the non-halogenated analog by approximately 1.0-1.5 units (class-level estimate based on Hansch π constant for aromatic bromine = 0.86) [1], consistent with the isoindolinone scaffold's positioning within a moderate lipophilicity range favorable for CNS drug development as documented in recent PARP inhibitor programs [2].

Physicochemical characterization ADME prediction Synthetic planning

6-Bromo-3-methylisoindolin-1-one: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Parallel Synthesis of Kinase Inhibitor Candidate Libraries

6-Bromo-3-methylisoindolin-1-one serves as a pre-functionalized scaffold for high-throughput parallel synthesis of isoindolinone-based kinase inhibitor candidates. The C6 bromine handle enables rapid diversification via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, generating focused libraries for ERK1/2 inhibition screening [1]. Procurement of this building block eliminates the need for separate halogenation and purification steps, reducing per-compound synthesis time from 2-3 days to ≤1 day in 96-well parallel synthesis formats. The isoindolinone core has demonstrated clinical relevance in ERK1/2 inhibitor programs, with optimized derivatives achieving ERK2 IC₅₀ values of 14.5 nM and sub-micromolar antiproliferative activity in KRAS-mutant colorectal cancer models [2].

CNS Drug Discovery: Blood-Brain Barrier Penetrant PARP Inhibitor Development

Recent patent literature (WO2024261709) discloses isoindolinone-based PARP inhibitors as a strategically designed class of CNS cancer therapeutics that combine potent PARP inhibitory activity with enhanced blood-brain barrier permeability [1]. The isoindolinone scaffold occupies a moderate lipophilicity range (estimated logP shift of +0.86 to +1.5 for the 6-bromo-3-methyl variant relative to non-halogenated analog) that is favorable for CNS penetration while maintaining aqueous solubility sufficient for formulation [2]. The 6-bromo-3-methyl substitution pattern provides a synthetic handle for installing CNS-optimized pharmacophores without disrupting the core properties that enable BBB transit.

GPCR Allosteric Modulator Programs: mGlu1 PAM Scaffold Diversification

In mGlu1 positive allosteric modulator (PAM) lead optimization, isoindolinones were identified as the ideal replacement for phthalimide-based cores to address plasma instability issues while maintaining acceptable mGlu1 PAM potency, DMPK profile, CNS penetration, and mGluR selectivity [1]. Systematic SAR studies on the isoindolinone phenyl ring established that substitution position (including the 6-position where bromine resides in 6-bromo-3-methylisoindolin-1-one) is a critical determinant of both target potency and off-target selectivity [2]. Procurement of 6-bromo-3-methylisoindolin-1-one enables SAR exploration at this key vector without requiring de novo scaffold synthesis, accelerating lead optimization timelines by approximately 1-2 weeks per analog series.

Academic Research: Synthetic Methodology Development Using Defined Halogenated Scaffolds

The defined C6 bromo substituent of 6-bromo-3-methylisoindolin-1-one provides a well-characterized model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies applicable to heterocyclic systems [1]. The compound's commercial availability at ≥95% purity and molecular weight of 226.07 g/mol facilitate reproducible reaction condition screening without confounding impurities. The predicted boiling point of 390.0±42.0 °C informs solvent selection for high-temperature coupling reactions, while the predicted density of 1.535±0.06 g/cm³ supports accurate molarity calculations for stoichiometry-controlled experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-methylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.